

triethanolamine borate CAS number 283-56-7 information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: *B098079*

[Get Quote](#)

An In-depth Technical Guide to **Triethanolamine Borate** (CAS 283-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate (CAS No. 283-56-7), also known as Boratrane or 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a versatile organoboron compound. It is formed from the reaction of triethanolamine and boric acid or its esters. The molecule is characterized by a unique cage-like structure with a transannular dative bond between the nitrogen and boron atoms, which imparts significant stability. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and key applications, with a focus on experimental protocols and mechanisms of action.

Chemical and Physical Properties

Triethanolamine borate is a white to off-white crystalline solid.^[1] It is valued for its multifunctional properties, including its mild alkalinity and low toxicity, making it suitable for a range of industrial and consumer applications.^[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	283-56-7	[1][2]
Molecular Formula	C ₆ H ₁₂ BNO ₃	[1][2]
Molecular Weight	156.98 g/mol	[2]
Appearance	White to off-white powder/crystalline solid	[1][2]
Melting Point	235-237 °C	[2]
Boiling Point	149.6 ± 39.0 °C at 760 mmHg	[2]
Purity (Typical)	>95.0% to 98% min	[1][2]
Solubility	Soluble in water. Slightly soluble in acetone, benzene.	[1]

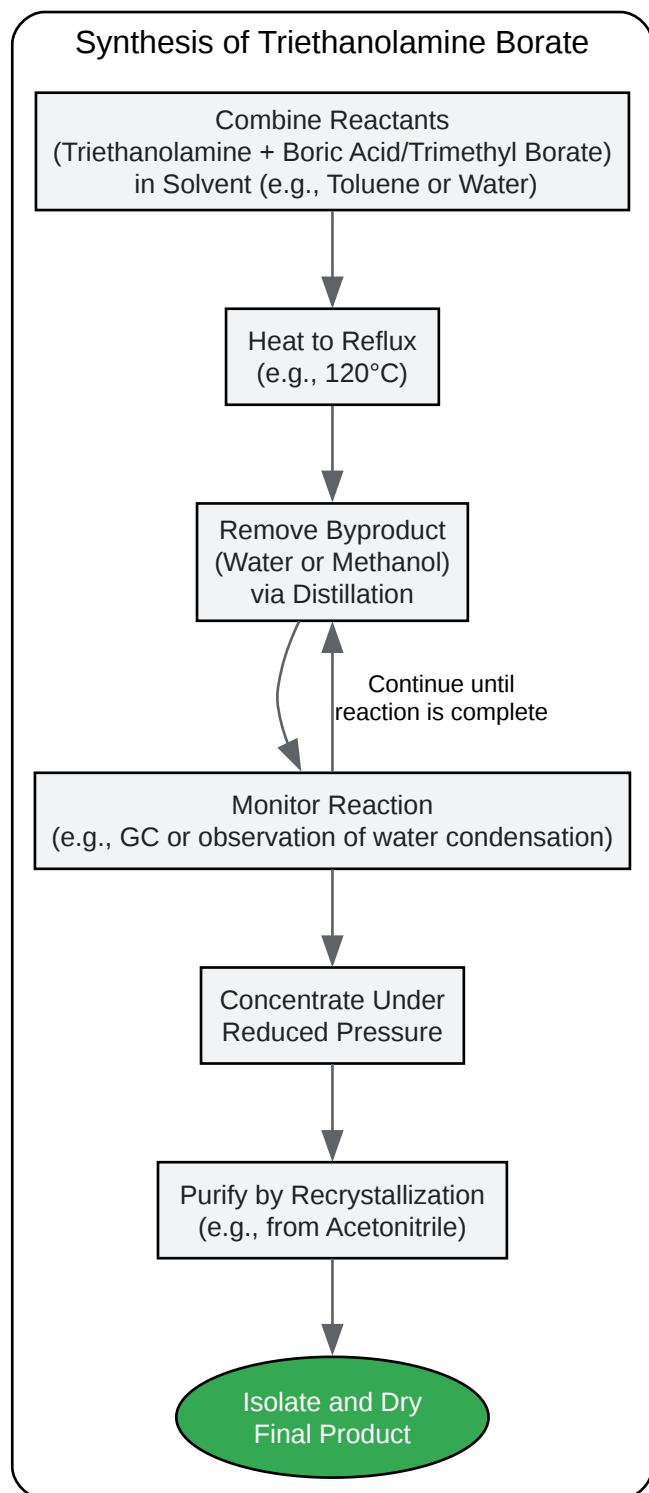
Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ = 3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H)	[3]
¹³ C NMR (CDCl ₃)	δ = 62.1, 59.3	[3]
IR (ATR) (cm ⁻¹)	2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560	[3]

Synthesis and Characterization

Triethanolamine borate can be synthesized through several routes, most commonly by the esterification of triethanolamine with boric acid or a boric acid ester like trimethyl borate.

Experimental Protocols for Synthesis


Protocol 1: From Boric Acid and Triethanolamine[3]

- Reactants: To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).
- Solvent: Add 3 mL of water to aid in solubility.
- Reaction Setup: Equip the flask with a short-path distillation apparatus.
- Reaction Conditions: Heat the mixture to 120 °C.
- Procedure: Continue heating to distill off the water as it is formed, driving the reaction to completion. The reaction is complete when no more water condenses.
- Purification: Recrystallize the resulting solid product from acetonitrile.
- Yield: Approximately 70%.

Protocol 2: From Trimethyl Borate and Triethanolamine[4]

- Reactants: In a reaction vessel, combine trimethyl borate (0.6 mol), triethanolamine (0.5 mol), and 300g of toluene.
- Reaction Conditions: Slowly heat the mixture to reflux and maintain for 1 hour.
- Procedure: Distill the methanol byproduct at normal pressure (65-100 °C) while the reaction proceeds. Monitor the reaction progress using Gas Chromatography (GC).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure until no more liquid distills.
- Purification: Add acetonitrile to the residue for recrystallization. Filter and dry the resulting white solid.
- Yield: 86.6% with a purity of 98.8% as determined by HPLC.

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

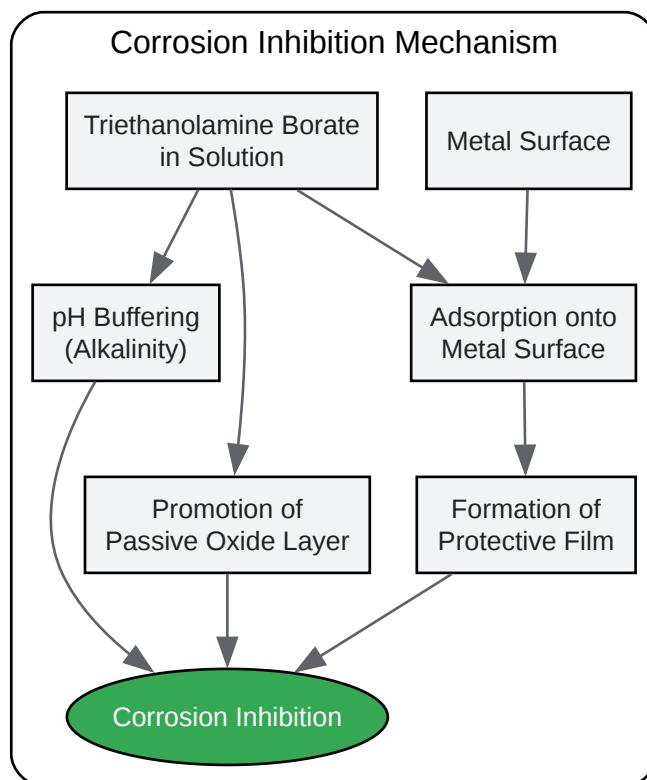
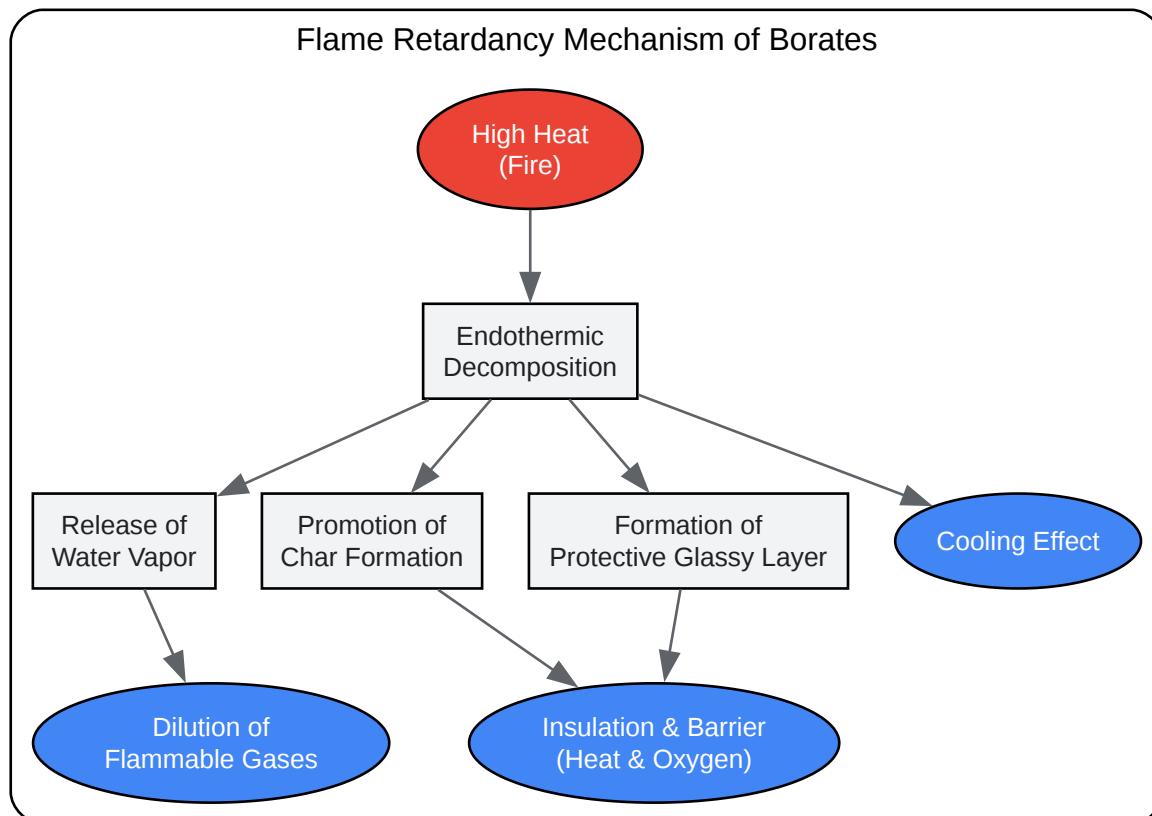
Caption: Workflow for the synthesis of **triethanolamine borate**.

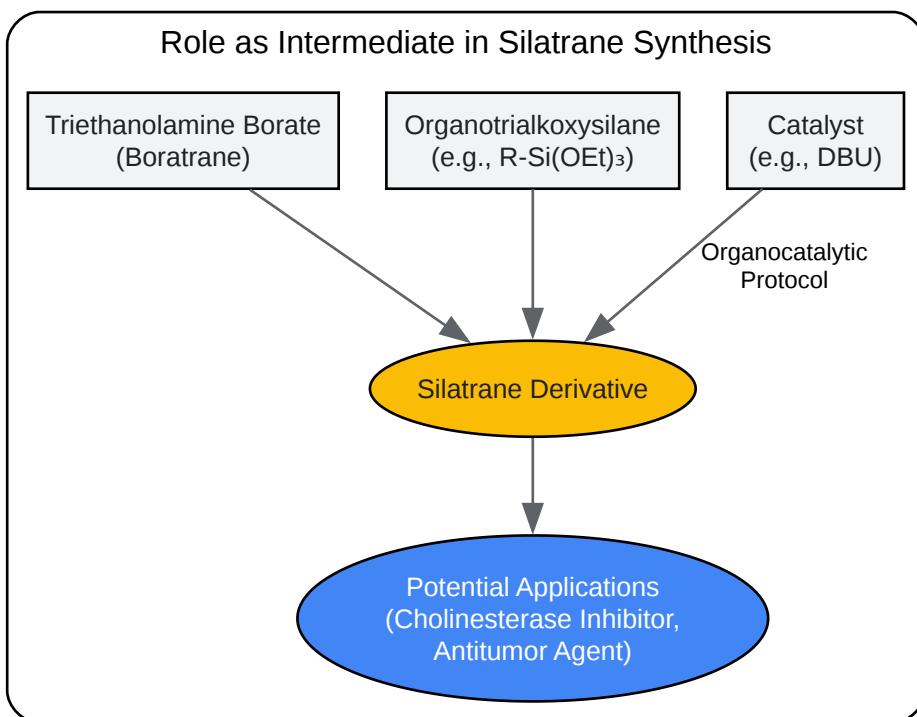
Analytical Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: Dissolve the sample in deuterated chloroform (CDCl_3). Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer. The expected chemical shifts are provided in Table 2.[3]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed in Table 2.[3]
- High-Performance Liquid Chromatography (HPLC):
 - Due to the lack of a UV chromophore, analysis requires a Refractive Index Detector (RID) or derivatization. A mixed-mode column like Coresep 100 can be used for the separation of ethanolamines.[5]

Applications and Mechanisms of Action

Triethanolamine borate has a wide array of applications owing to its unique chemical structure.



Flame Retardant


Borates, including **triethanolamine borate**, are effective halogen-free flame retardants for polymers and cellulosic materials.[2][6]

- Mechanism of Action:
 - Endothermic Decomposition: When exposed to high temperatures, the borate compound decomposes, an endothermic process that absorbs heat and cools the material.
 - Water Release: Hydrated borates release water vapor upon heating, which dilutes flammable gases in the combustion zone and reduces the oxygen concentration.[7]

- Char Promotion: Borates act as catalysts for dehydration reactions in the substrate, promoting the formation of a stable carbonaceous char layer.[8]
- Protective Glaze Formation: At high temperatures, the borate forms a glassy, vitreous layer that insulates the underlying material from heat and oxygen, and acts as a barrier to prevent the release of flammable volatiles.[2][8]

Diagram 2: Flame Retardant Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials [intertek.com]
- 2. store.astm.org [store.astm.org]
- 3. TRIETHANOLAMINE BORATE synthesis - chemicalbook [chemicalbook.com]
- 4. testextile.com [testextile.com]
- 5. farsi.msrpco.com [farsi.msrpco.com]
- 6. ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments [rtec-instruments.com]
- 7. store.astm.org [store.astm.org]

- 8. floorexpert.com [floorexpert.com]
- To cite this document: BenchChem. [triethanolamine borate CAS number 283-56-7 information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098079#triethanolamine-borate-cas-number-283-56-7-information\]](https://www.benchchem.com/product/b098079#triethanolamine-borate-cas-number-283-56-7-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com